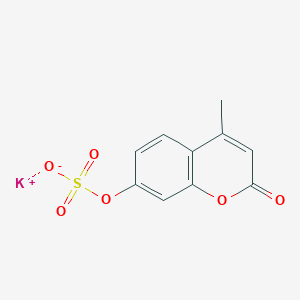

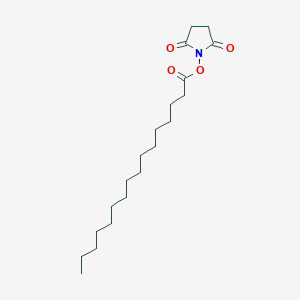

2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfosugars and sulfoalditols, such as the novel 6-deoxy-6-C-sulfo-d-galactose potassium salt, involves oxidation processes and reactions like the Amadori rearrangement. These methods provide insights into the synthetic routes applicable to compounds like 2H-1-Benzopyran-2-one derivatives (Fernández-Bolaños et al., 2003). Potassium fluoride has also been used to promote reactions of 3-acylsubstituted 2H-1-benzopyran-2-ones, indicating a method for modifying the chemical structure of such compounds (Bojilova et al., 1992).

Molecular Structure Analysis

The molecular structure of benzopyran derivatives, including 2H-1-Benzopyran-2-one, has been analyzed through various techniques like X-ray crystallography, providing detailed insights into their conformation and spatial arrangement. For example, the structure of hydrated potassium salts of benzopyran derivatives reveals complex interactions and coordination with potassium ions, which is crucial for understanding the molecular basis of their properties (Haines & Hughes, 2012).

Chemical Reactions and Properties

Benzopyran-related potassium channel openers, including N-sulfonamides, have demonstrated the ability to influence smooth muscle preparations, indicating significant chemical reactivity and potential biomedical applications, albeit outside the context of direct drug use and dosage (Soll et al., 1994). This chemical reactivity underlines the importance of understanding the specific reactions and properties of such compounds.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, of potassium salts of benzopyran derivatives are determined by their molecular structure and chemical composition. The hydrated forms of these salts, as studied through crystallography, offer insights into their physical characteristics and behavior in various solvents (Deacon et al., 2009).

Chemical Properties Analysis

The chemical properties of 2H-1-Benzopyran-2-one derivatives, including reactivity, stability, and interaction with various chemical agents, have been a subject of interest. Studies on the reaction of these compounds with different reagents highlight their versatility and potential for synthesis of novel derivatives with varied chemical properties (Lee et al., 1990).

Aplicaciones Científicas De Investigación

-

Polymeric Carbon Nitride : This two-dimensional (2D) conjugated polymer is attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

-

1H- and 2H-Indazoles : These compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The synthesis of 2H-indazoles involves consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Safety And Hazards

As for the safety and hazards associated with “2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt”, it’s important to note that this compound is intended for research use only and is not suitable for human or veterinary use1. Always follow appropriate safety procedures when handling this or any other chemical compound.

Direcciones Futuras

The future directions for research on “2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt” could include further exploration of its synthesis, properties, and potential applications. However, without specific information on the current state of research on this compound, it’s difficult to predict specific future directions.

Please note that this analysis is based on the information currently available and may not be comprehensive. For more detailed information, please refer to specialized chemical literature or databases.

Propiedades

IUPAC Name |

potassium;(4-methyl-2-oxochromen-7-yl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S.K/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOCSPXOODWGLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7KO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25892-63-1 (Parent) | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015220118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065870 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt | |

CAS RN |

15220-11-8 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015220118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (4-methyl-2-oxo-2H-1-benzopyran-7-yl)sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

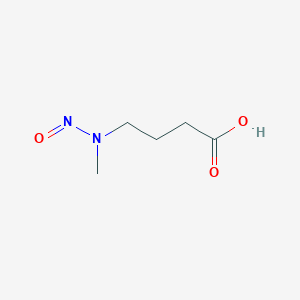

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)

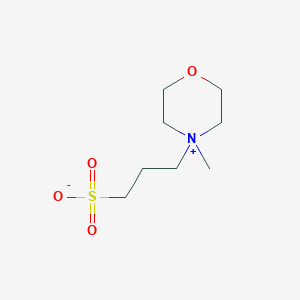

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)